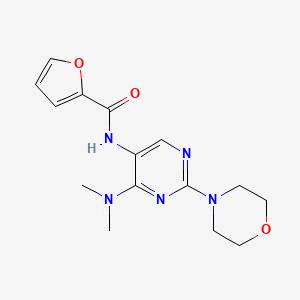
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are typically synthesized from furan-2-carbonyl chloride and an appropriate amine .
Synthesis Analysis
The synthesis of similar compounds, such as N-(4-bromophenyl)furan-2-carboxamide, involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The product is then arylated using a catalyst and a base to afford the final product .Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . For example, in the molecule N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between the furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of an amide bond between the furan-2-carbonyl chloride and the appropriate amine . Further reactions can be carried out to modify the structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the crystal structure can be determined using single crystal X-ray diffraction . Other properties such as the global reactivity and charge transfer property of the compound can be determined using density functional theory (DFT) .Mecanismo De Acción
The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide involves the inhibition of protein kinases. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), both of which are important enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide in lab experiments is its specificity for certain protein kinases. This allows for more targeted investigations of their role in various biological processes. However, one limitation is that it may not be effective against all protein kinases, and its effects may vary depending on the specific cellular context.
Direcciones Futuras
There are many potential future directions for research involving N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide. One area of interest is in the development of new cancer treatments, as it has been found to induce apoptosis in cancer cells. Additionally, further investigation into its neuroprotective effects may lead to the development of new treatments for neurodegenerative diseases. Finally, there may be potential for the development of new drugs that target specific protein kinases, using this compound as a starting point for drug development.
Métodos De Síntesis
The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide involves the reaction of 2-furoic acid with 4-(dimethylamino)pyrimidine-5-carboxylic acid, followed by the addition of morpholine and coupling with N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of this compound is in the study of protein kinases, which are important enzymes involved in various cellular processes. It has been found to inhibit certain protein kinases, making it a useful tool for investigating their role in various biological processes.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19(2)13-11(17-14(21)12-4-3-7-23-12)10-16-15(18-13)20-5-8-22-9-6-20/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODYYGVIJCFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
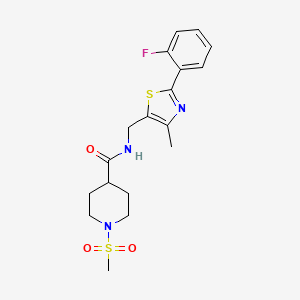
![6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione](/img/structure/B2677428.png)

![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)
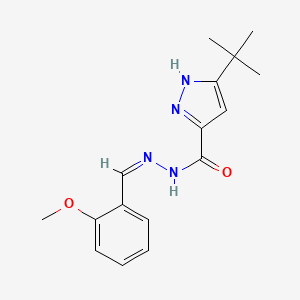
![1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677434.png)
![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677435.png)
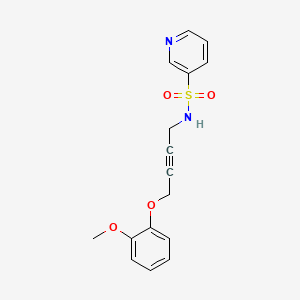
![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)
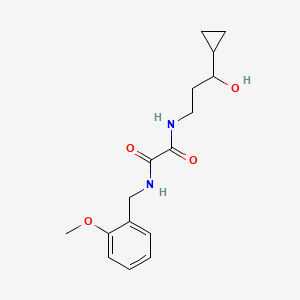
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2677442.png)
![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2677443.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)